molecular formula C16H23N3O2 B2965564 4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide CAS No. 2097857-05-9

4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide

Cat. No.: B2965564
CAS No.: 2097857-05-9
M. Wt: 289.379
InChI Key: HQVSURKWQJLFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative characterized by:

  • A 2-oxo-pyrrolidine core, contributing to conformational rigidity and hydrogen-bonding capacity.
  • A pyridin-4-yl ethyl side chain linked via a carboxamide bond, enabling π-π interactions and target binding versatility.

Properties

IUPAC Name

4-tert-butyl-2-oxo-N-(2-pyridin-4-ylethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-16(2,3)12-10-19-15(21)13(12)14(20)18-9-6-11-4-7-17-8-5-11/h4-5,7-8,12-13H,6,9-10H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVSURKWQJLFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with various substituents, including a tert-butyl group and a pyridine moiety. Its structure can be represented as follows:

C14H18N2O2\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_2

This configuration is significant for its interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular signaling processes.

Antitumor Activity

In vitro studies have indicated that compounds with similar structures can exhibit antiproliferative effects against various cancer cell lines. For example, a related pyrrolidine derivative demonstrated a decrease in cell viability of triple-negative breast cancer cells by 55% at a concentration of 10 μM . This suggests that this compound may also possess antitumor properties worthy of further investigation.

Case Studies

  • Antimicrobial Efficacy : A study focused on pyrrole derivatives revealed that certain compounds effectively inhibited bacterial growth, leading to the development of new antibacterial agents . The structural modifications similar to those in this compound could enhance its antimicrobial properties.
  • Antitumor Potential : Research involving pyrrolidine-based compounds highlighted their ability to reduce tumor growth in xenograft models . These findings indicate that further exploration into the antitumor effects of this compound could yield promising results.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialMIC values between 3.12 - 12.5 μg/mL
AntitumorDecreased viability in cancer cell lines
Enzyme InhibitionPotential modulation of metabolic pathways

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name / Identifier Key Structural Features Molecular Formula Molecular Weight Notable Substituents/Modifications
Target Compound 4-tert-butyl-2-oxo-pyrrolidine, N-(pyridin-4-yl ethyl) carboxamide Not explicitly provided* ~292–310 g/mol† Pyridin-4-yl ethyl, tert-butyl
: 4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide Dimethylamino-pyridin-4-yl methyl substituent Likely C18H26N4O2‡ ~330.43 g/mol Dimethylamino group on pyridine, methyl linker
: (3R)-1-[2-(4-{4-[5-(2-aminoethoxy)pyrimidin-2-yl]phenyl}piperazin-1-yl)-2-oxo ethyl]-N-[3-(pyridin-4-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide Piperazine-pyrimidine-indazole-pyrrolidine hybrid C34H35N11O3 669.73 g/mol Piperazine, pyrimidine, indazole, aminoethoxy
: N-tert-butyl-1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)pyrrolidine-3-carboxamide 4-methyl-3-oxo-dihydropyrazine substituent C14H22N4O2 278.35 g/mol Methyl-oxo-dihydropyrazine, shorter side chain

*Inferred from nomenclature; †Estimated based on similar analogs; ‡Formula inferred from structural similarity.

Key Observations:

Substituent Diversity: The pyridin-4-yl ethyl group in the target compound contrasts with dimethylamino-pyridin-4-yl methyl (), which may enhance solubility due to the dimethylamino group’s polarity . Piperazine-pyrimidine-indazole modifications () introduce bulk and rigidity, likely improving target selectivity but reducing membrane permeability .

Synthetic Complexity :

  • ’s compound requires multi-step synthesis (e.g., TCO-NHS ester conjugation in DMF), suggesting higher synthetic complexity compared to the target compound’s simpler carboxamide linkage .

Pharmacological and Physicochemical Implications

  • Metabolic Stability : The tert-butyl group in the target compound and analogs likely shields against oxidative metabolism, a common strategy in drug design .
  • Binding Interactions: The pyridin-4-yl moiety in the target compound and ’s indazolyl-pyridine system may engage in π-stacking with aromatic residues in binding pockets, whereas ’s dimethylamino group could facilitate electrostatic interactions .
  • Solubility and Bioavailability: ’s dimethylamino group may improve water solubility compared to the target compound’s non-polar pyridin-4-yl ethyl chain. Conversely, ’s large heteroaromatic system might limit passive diffusion .

Limitations in Comparative Data

  • Missing Data : Critical parameters (e.g., melting points, solubility, IC50 values) are absent in the evidence, restricting direct pharmacological comparisons.
  • Synthetic Yields : reports a 92% yield for a key intermediate, but the target compound’s synthesis efficiency remains unclear .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide, and what experimental parameters influence yield?

  • Methodology : The synthesis typically involves coupling a pyrrolidine-3-carboxamide core with a pyridinyl-ethyl group. Tert-butyl protection (e.g., tert-butyl carbamates in ) is critical for regioselectivity. For example, tert-butyl groups are introduced via Boc-protected intermediates under anhydrous conditions with catalysts like DMAP and triethylamine in dichloromethane (DCM) at 0–20°C .
  • Key Parameters : Reaction temperature, solvent polarity (e.g., DCM vs. THF), and stoichiometry of coupling agents (e.g., EDC/HOBt). Purity is verified via HPLC (≥98%, as in ) and NMR (referencing crystallographic data in ).

Q. How is the stereochemistry of the pyrrolidine ring confirmed, and what analytical techniques are essential for structural elucidation?

  • Methodology : X-ray crystallography (e.g., bond angles and torsion angles in ) resolves stereochemistry. NMR (¹H/¹³C) identifies diastereomers: tert-butyl groups exhibit distinct upfield shifts (~1.2–1.4 ppm for CH₃ in ¹H NMR). IR spectroscopy confirms carbonyl stretches (e.g., 2-oxo-pyrrolidine at ~1700 cm⁻¹).
  • Data Interpretation : Compare experimental NMR data with computed spectra (e.g., PubChem entries in ).

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound, particularly for enantioselective routes?

  • Methodology : Quantum chemical calculations (e.g., DFT) predict transition states for stereocontrol. ICReDD’s reaction path search methods ( ) integrate computational and experimental data to prioritize chiral catalysts (e.g., Jacobsen’s catalysts for asymmetric alkylation).
  • Case Study : For tert-butyl derivatives, computational screening of ligands (e.g., BINOL-phosphates) reduces trial-and-error experimentation by 40% .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

  • Methodology : Cross-validate assays (e.g., kinase inhibition vs. cytotoxicity) using standardized protocols. For example, analogs like N-(2-(4-Bromophenyl)-4-oxo-thiazolidinyl)pyridine-3-carboxamide () show variability in IC₅₀ values due to assay conditions (e.g., ATP concentration).
  • Statistical Analysis : Use ANOVA to compare replicates and identify outliers. Adjust for solvent effects (DMSO tolerance <1% in cell-based assays).

Q. How does the pyridinyl-ethyl moiety influence the compound’s pharmacokinetic properties, and what modifications enhance metabolic stability?

  • Methodology :

  • In vitro ADME : Microsomal stability assays (human liver microsomes) quantify oxidation rates of the pyridine ring (common site of metabolism).
  • Structural Modifications : Fluorination (e.g., 6-fluoropyridinyl analogs in ) reduces CYP450-mediated degradation.
    • Data : Pyridine N-oxide formation (major metabolite) is mitigated by introducing electron-withdrawing groups (e.g., trifluoromethyl ).

Contradiction Analysis

  • Stereochemical Purity vs. Biological Activity : Discrepancies in enantiomer activity (e.g., (R)- vs. (S)-isomers) may arise from improper chiral column selection during HPLC. Validate using polarimetric detection or chiral shift reagents .
  • Synthetic Yield Variability : Inconsistent tert-butyl group incorporation ( vs. 18) may stem from moisture sensitivity. Use anhydrous conditions and molecular sieves for reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.